Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)-
Description
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- is a complex organic compound with the molecular formula C21H18O2.
Properties
CAS No. |
62225-29-0 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-benzyl-2,4-dimethylindeno[2,3-b]pyran-9-carbaldehyde |
InChI |
InChI=1S/C22H18O2/c1-14-19(12-16-8-4-3-5-9-16)15(2)24-22-20(13-23)17-10-6-7-11-18(17)21(14)22/h3-11,13H,12H2,1-2H3 |
InChI Key |
CXVJJSZMLQNQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C2OC(=C1CC4=CC=CC=C4)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with indanone derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indeno[2,1-b]pyran ring, leading to a variety of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Acidic or basic catalysts depending on the reaction type
Major Products
The major products formed from these reactions include various substituted indeno[2,1-b]pyran derivatives, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Biology: Investigated for its potential as a bioactive molecule with anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. It may act by inhibiting key enzymes or receptors involved in disease processes. For example, it has been shown to inhibit certain kinases and proteases, leading to the disruption of cellular signaling pathways and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-
- Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-
- Benz[d]indeno[1,2-b]pyran-5,11-dione
Uniqueness
Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-dimethyl-3-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
